molecular formula C9H13NO3 B1611040 2-(2-Ethoxypyridin-3-yloxy)ethanol CAS No. 313657-94-2

2-(2-Ethoxypyridin-3-yloxy)ethanol

Cat. No. B1611040
Key on ui cas rn: 313657-94-2
M. Wt: 183.2 g/mol
InChI Key: UDWGWYLEOMBXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534794B2

Procedure details

The product obtained in Step 1 above (13.2 g, 39.7 mmol) was added to sodium ethoxide in EtOH [prepared from Na (10.5 g, 457 mmol) and EtOH (200 mL)]. The resulting mixture was heated at 70° C. overnight. After cooling to ambient temperature, the reaction mixture was diluted with ice water (0.8 L) and extracted with EtOAc (×4). The combined organic phases were washed twice with brine, dried (MgSO4) and concentrated. The resulting dark red oil was purified by column chromatography on silica using toluene/Et3N (95:5), followed by (90:10), as eluent to give 3.0 g (41%) of the title product as a red oil. HRMS m/z calcd for C9H13NO3 (M)+ 183.0896. Found: 183.0895.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0.8 L
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8][CH2:9][CH2:10][O:11][Si](C(C)(C)C)(C)C)=[CH:6][CH:5]=[CH:4][N:3]=1.[O-:19][CH2:20][CH3:21].[Na+].CCO>>[CH2:20]([O:19][C:2]1[C:7]([O:8][CH2:9][CH2:10][OH:11])=[CH:6][CH:5]=[CH:4][N:3]=1)[CH3:21] |f:1.2|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1OCCO[Si](C)(C)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
CCO
Step Two
Name
ice water
Quantity
0.8 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×4)
WASH
Type
WASH
Details
The combined organic phases were washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting dark red oil was purified by column chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=NC=CC=C1OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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